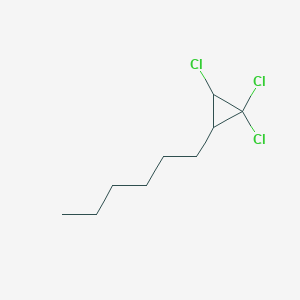
1,1,2-Trichloro-3-hexylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trichloro-3-hexylcyclopropane is an organic compound with the molecular formula C9H15Cl3. It belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by the presence of three chlorine atoms and a hexyl group attached to a cyclopropane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trichloro-3-hexylcyclopropane typically involves the reaction of hexylcyclopropane with chlorine in the presence of a catalyst. One common method is the addition of chlorine to hexylcyclopropane under controlled conditions, resulting in the formation of the trichlorinated product. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient and scalable production of the compound. The use of catalysts, such as iron or aluminum chloride, can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2-Trichloro-3-hexylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of chlorine atoms with hydroxyl groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.
Major Products Formed
Substitution: Products include hydroxylated derivatives or other substituted cyclopropanes.
Reduction: Products include partially or fully dechlorinated cyclopropanes.
Oxidation: Products include cyclopropane carboxylic acids or alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trichloro-3-hexylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of trichlorinated cyclopropanes.
Biology: The compound can be used to investigate the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, may involve this compound.
Industry: It can be used as an intermediate in the synthesis of other chemicals or materials.
Wirkmechanismus
The mechanism of action of 1,1,2-Trichloro-3-hexylcyclopropane involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of chlorine atoms, which can participate in electrophilic or nucleophilic reactions. The cyclopropane ring’s strain also contributes to its reactivity, making it susceptible to ring-opening reactions under certain conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trichloro-3-hexylcyclopropane
- 1,1,2-Trichloro-3-methylcyclopropane
- 1,1,2-Trichloro-3-ethylcyclopropane
Uniqueness
1,1,2-Trichloro-3-hexylcyclopropane is unique due to its specific substitution pattern and the presence of a hexyl group. This distinguishes it from other trichlorinated cyclopropanes, which may have different alkyl groups or substitution patterns. The hexyl group can influence the compound’s physical and chemical properties, such as solubility and reactivity.
Eigenschaften
CAS-Nummer |
64531-24-4 |
|---|---|
Molekularformel |
C9H15Cl3 |
Molekulargewicht |
229.6 g/mol |
IUPAC-Name |
1,1,2-trichloro-3-hexylcyclopropane |
InChI |
InChI=1S/C9H15Cl3/c1-2-3-4-5-6-7-8(10)9(7,11)12/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
OBXBIDFHSWXEBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1C(C1(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




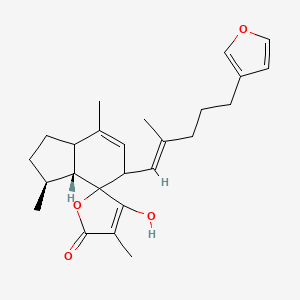
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
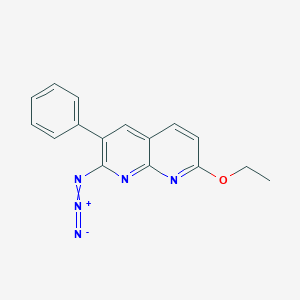

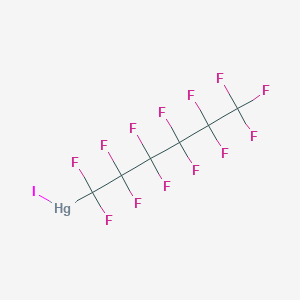
![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)


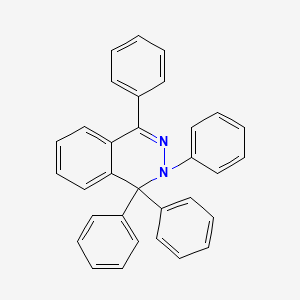
![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
